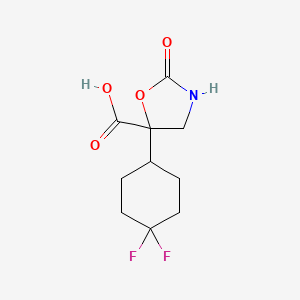

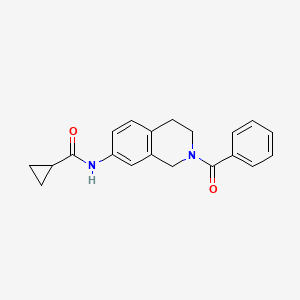

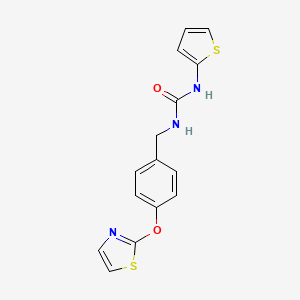

![molecular formula C24H22N6O4S B2615771 Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 872994-12-2](/img/structure/B2615771.png)

Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Heterocyclic Compound Development

Heterocyclic compounds, including those related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, are pivotal in medicinal chemistry due to their diverse biological activities. Research demonstrates various synthetic pathways to create such heterocycles, which can be foundational for developing pharmaceuticals and agrochemicals. For instance, derivatives of pyridazine and triazolo-pyridazine have been synthesized for their antimicrobial and antiproliferative activities, showcasing the versatility of these scaffolds in drug discovery (Ilić et al., 2011; Bhuiyan et al., 2006).

Antimicrobial and Antiproliferative Studies

The development of new compounds with antimicrobial and antiproliferative effects is critical in addressing resistance to current treatments. Research into triazolo[4,3-b]pyridazine derivatives, for example, has indicated their potential in inhibiting the growth of various microbial strains and cancer cell lines. Such studies underscore the therapeutic promise of these and related heterocyclic compounds in developing new treatments for infections and cancer (Ilić et al., 2011).

Molecular Docking and In Vitro Screening

In the quest for new pharmaceuticals, molecular docking and in vitro screening are invaluable tools for assessing the biological activities of novel compounds. Studies involving pyridazine and triazolo-pyridazine derivatives have utilized these methods to predict interactions with biological targets and to evaluate their antimicrobial and antioxidant properties. This approach helps in the rational design of compounds with enhanced efficacy and selectivity for their intended targets (Flefel et al., 2018).

作用機序

Target of Action

Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate primarily targets specific enzymes and receptors within the biological system. The compound’s triazole and pyridazine moieties are known to interact with various enzymes, potentially inhibiting their activity. These targets play crucial roles in cellular processes such as DNA replication, protein synthesis, and metabolic pathways .

Mode of Action

This compound interacts with its targets by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This binding can lead to conformational changes in the enzyme structure, rendering them inactive. The compound’s benzamidoethyl group enhances its binding affinity, ensuring a more effective inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in nucleotide synthesis and protein metabolism. By inhibiting key enzymes in these pathways, the compound disrupts the synthesis of nucleotides and proteins, leading to impaired cell growth and proliferation. This disruption can have downstream effects such as reduced cellular energy production and increased apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, with high bioavailability due to its lipophilic nature. It is distributed widely throughout the body, crossing cellular membranes easily. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly via the kidneys .

Result of Action

The molecular and cellular effects of this compound include inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes. At the molecular level, the compound’s action results in the accumulation of inactive enzyme-substrate complexes, leading to a decrease in the overall enzymatic activity within the cell. This can cause cell cycle arrest and trigger programmed cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound The compound is most stable at physiological pH and body temperature. Additionally, the presence of other drugs or compounds can affect its binding affinity and overall efficacy.

生化学分析

Biochemical Properties

Triazole compounds, such as Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, are known to interact with a variety of enzymes and receptors

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other triazole compounds .

特性

IUPAC Name |

methyl 4-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O4S/c1-34-24(33)17-7-9-18(10-8-17)26-21(31)15-35-22-12-11-19-27-28-20(30(19)29-22)13-14-25-23(32)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRLRAGDKIGHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

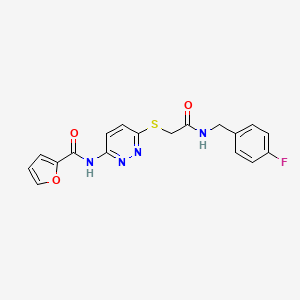

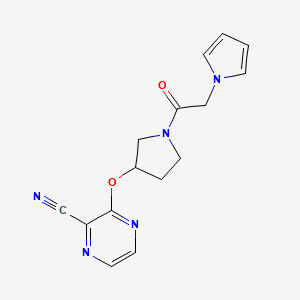

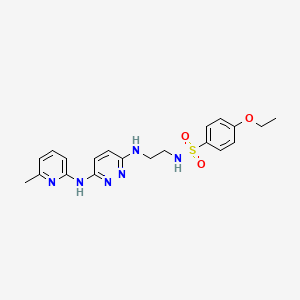

![N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)

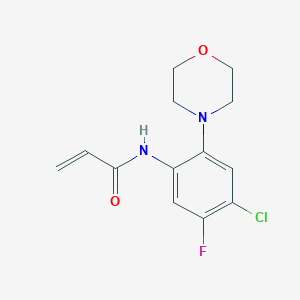

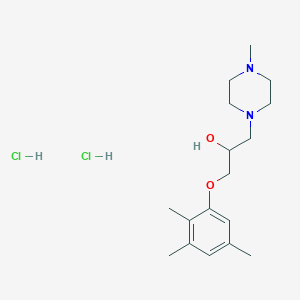

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)

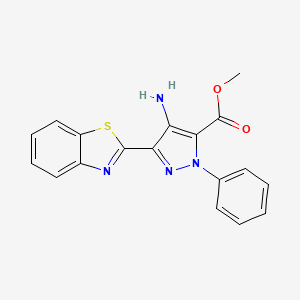

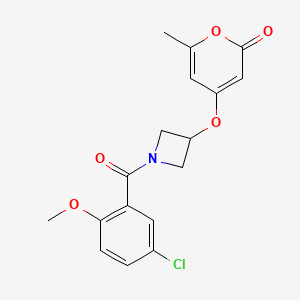

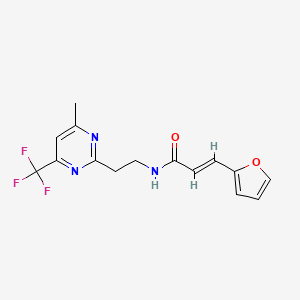

![methyl 4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2615702.png)